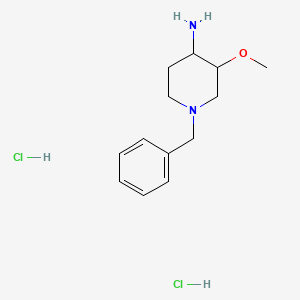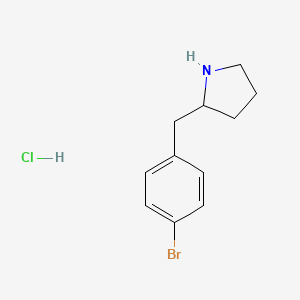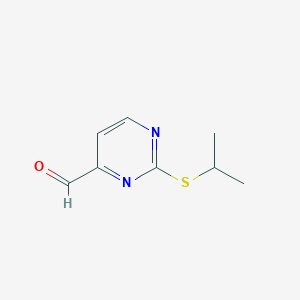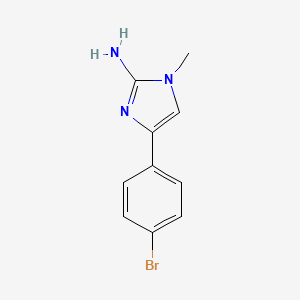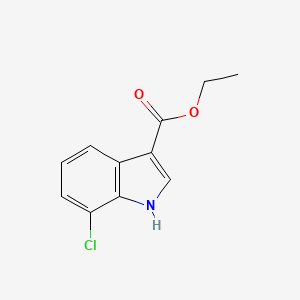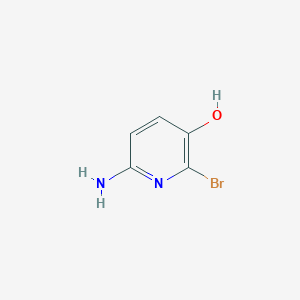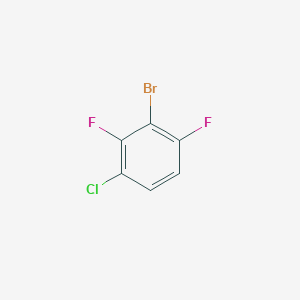
1-Bromo-3-chloro-2,6-difluorobenzene
Overview
Description
1-Bromo-3-chloro-2,6-difluorobenzene is a chemical compound used in the synthesis of tris(fluorophenyl)boranes . It is involved in a three-component coupling reaction with benzyne and isocyanides .
Chemical Reactions Analysis
This compound has been used in the synthesis of tris(fluorophenyl)boranes . It is involved in a three-component coupling reaction with benzyne and isocyanides . The exact chemical reactions involving this compound are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.7±0.1 g/cm³ . It has a boiling point of 197.9±20.0 °C at 760 mmHg . The refractive index is 1.551 . The molar refractivity is 38.8±0.3 cm³ . It has 0 freely rotating bonds .Scientific Research Applications
Electrochemical Fluorination
A study explored the electrochemical fluorination of aromatic compounds, including halobenzenes, to understand the formation mechanism of fluorinated compounds. This research highlighted the process of cathodic dehalogeno-defluorination, producing various halogenated and fluorinated compounds, showcasing the compound's relevance in synthesizing fluorinated molecules (Horio et al., 1996).
Synthesis of Molecular Scaffolds
Another study reported on the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from versatile 1,3,5-tri(halosubstituted) 2,4,6-triethylbenzene derivatives, using halomethyl compounds as intermediates. This work underscores the importance of halogenated compounds in constructing complex molecular architectures for applications in molecular receptors (Wallace et al., 2005).
Ring Halogenation
Research on ring halogenation of polyalkylbenzenes with N-halosuccinimide and acidic catalysts demonstrates the utility of brominated compounds in selectively introducing halogens into aromatic rings. This process is vital for creating halogenated derivatives with specific properties (Bovonsombat & Mcnelis, 1993).
Organometallic Chemistry
In organometallic chemistry, 1-Bromo-3-chloro-2,6-difluorobenzene derivatives have been used to study the mechanisms of dioxin formation from high-temperature pyrolysis, revealing insights into the environmental impact of brominated flame retardants and their thermal degradation products (Evans & Dellinger, 2003).
Material Science
A study on the solvent effects in polymer/fullerene solar cells found that bromobenzene, a related bromoaromatic compound, can enhance the performance of solar cells when used as a co-solvent with 1,8-diiodooctane. This research suggests potential applications of bromoaromatic solvents in optimizing organic photovoltaic materials for better efficiency and stability (Huang et al., 2014).
Safety and Hazards
1-Bromo-3-chloro-2,6-difluorobenzene is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Properties
IUPAC Name |
3-bromo-1-chloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPUUBCHYCYFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


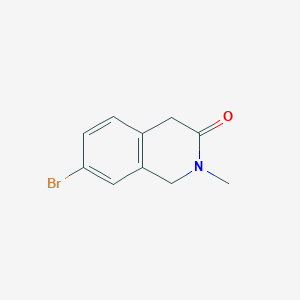

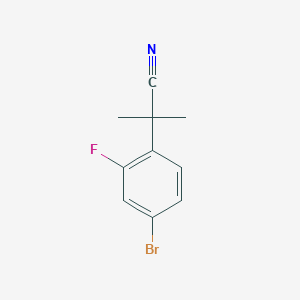

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
